molecular formula C20H25N3O5 B6428241 2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034560-68-2

2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B6428241
CAS No.: 2034560-68-2
M. Wt: 387.4 g/mol
InChI Key: UFTMYDGYLULKKU-UHFFFAOYSA-N
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Description

2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a piperidine moiety linked to a trimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, which is then coupled with the pyrimidine ring. The trimethoxybenzoyl group is introduced through an esterification or amidation reaction. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the piperidine or pyrimidine rings.

    Reduction: This can be used to reduce any nitro groups or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to the specific reaction being performed.

Major Products

The major products of these reactions depend on the specific functional groups being targeted. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups onto the pyrimidine ring.

Scientific Research Applications

2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s bioactive properties make it a candidate for studying cellular processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thus affecting cell division. The piperidine moiety can enhance the compound’s binding affinity to its targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout properties.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating warts.

    Trimetrexate: A dihydrofolate reductase inhibitor with a similar structural motif.

Uniqueness

2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine is unique due to its specific combination of functional groups, which confer distinct bioactive properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in medicinal chemistry and pharmacology.

Properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-13-21-8-7-18(22-13)28-15-6-5-9-23(12-15)20(24)14-10-16(25-2)19(27-4)17(11-14)26-3/h7-8,10-11,15H,5-6,9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTMYDGYLULKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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